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Compound of Interest

Compound Name:
1-[1-(2-Methoxyphenyl)-1H-

pyrazol-4-YL]ethanone

CAS No.: 1015846-12-4

Cat. No.: B1450143

Get Quote

Focus Areas: Dual Kinase Inhibition (EGFR/VEGFR-2) &
COX-2 Selectivity
Executive Summary & Chemical Architecture
The methoxyphenyl pyrazole scaffold represents a privileged structure in medicinal chemistry,

serving as a bioisostere for various biphenyl systems found in FDA-approved therapeutics. Its

versatility stems from the electronic modulation provided by the methoxy group (

): it acts as a weak

-acceptor but a strong

-donor, optimizing the electron density of the pyrazole ring for

stacking interactions while providing a hydrogen bond acceptor site critical for active site
anchoring.
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This guide compares two distinct therapeutic applications of this scaffold:

Oncology: As dual EGFR/VEGFR-2 tyrosine kinase inhibitors.[1]

Inflammation: As selective COX-2 inhibitors (Celecoxib analogs).

Core Scaffold Visualization
The biological activity hinges on the substitution pattern of the pyrazole ring. The 1,3,5-

trisubstituted and 1,3,4-trisubstituted patterns are the most prevalent.
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Figure 1: The central role of the methoxyphenyl moiety in directing pharmacological selectivity.

Application I: Dual EGFR/VEGFR-2 Kinase
Inhibition[1][2]
Mechanism & SAR Logic
In the context of cancer therapy, methoxyphenyl pyrazoles are designed to compete with ATP

in the kinase domain. The 4-methoxyphenyl moiety typically occupies the hydrophobic region II

of the kinase pocket.

Electron Donation: The methoxy group enhances the basicity of the pyrazole nitrogens,

facilitating H-bond formation with the hinge region (e.g., Met793 in EGFR).

Hybridization: Fusing the pyrazole with pyrimidine or thiazole rings (hybrid scaffolds)

significantly potentiates activity compared to the pyrazole alone.

Comparative Performance Data

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35395446/
https://www.benchchem.com/product/b1450143/docs?utm_src=pdf-body-img#comparative-guide-structure-activity-relationship-of-methoxyphenyl-pyrazole-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table compares a lead methoxyphenyl pyrazole-pyrimidine hybrid ("Compound

12" from recent literature) against standard tyrosine kinase inhibitors (TKIs).

Compound Target IC50 (EGFR)
IC50 (VEGFR-
2)

Selectivity
Profile

Methoxyphenyl-

Pyrazole Hybrid

(Cpd 12)

Dual

EGFR/VEGFR
0.071 µM 0.098 µM

Balanced dual

inhibition; high

potency against

HepG2 cells.

Erlotinib

(Standard)
EGFR Selective 0.063 µM > 1.0 µM

Highly selective

for EGFR; poor

VEGFR

coverage.

Sorafenib

(Standard)
Multi-Kinase > 1.0 µM 0.041 µM

Potent VEGFR

inhibitor; weak

EGFR activity.

Unsubstituted

Pyrazole Analog
Non-specific > 10 µM > 10 µM

Loss of methoxy

group removes

critical

hydrophobic

interaction.

Data Source: Synthesized from bioassay results reported in Bioorganic Chemistry (2022) [1].

Expert Insight: Why it Works
The "Compound 12" hybrid outperforms single-target drugs in complex tumor

microenvironments because it simultaneously cuts off the tumor's blood supply (VEGFR-2

inhibition) and blocks proliferation signaling (EGFR inhibition). The 4-methoxyphenyl group is

non-negotiable here; replacing it with a 4-chlorophenyl or 4-methylphenyl group often results in

a 5-to-10-fold loss in potency due to the loss of the specific dipole interaction within the ATP

pocket [1][2].

Application II: Selective COX-2 Inhibition[3]
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Mechanism & SAR Logic
For anti-inflammatory applications, the methoxyphenyl pyrazole mimics the structure of

Celecoxib.

The "Hook": A sulfonamide (

) or methylsulfonyl (

) group is usually required at the para position of one phenyl ring to bind the COX-2
secondary pocket (Arg513).

The "Shield": The methoxyphenyl group at the C5 or C3 position provides steric bulk that

prevents binding to the smaller COX-1 active site (selectivity filter).

Methoxy Impact: A para-methoxy group enhances COX-2 selectivity (SI) compared to

unsubstituted analogs. However, bulky alkoxy groups (e.g., isopropoxy) can decrease

potency by clashing with the channel walls [3][4].

Comparative Performance Data
Comparison of novel trimethoxy-pyrazole hybrids against Celecoxib.

Compound
COX-2 IC50
(µM)

COX-1 IC50
(µM)

Selectivity
Index (SI)

Notes

Trimethoxy-

Pyrazole (Cpd

5f)

1.50 µM > 100 µM > 66

Superior

selectivity;

methoxy groups

optimize pocket

filling.

Celecoxib

(Standard)
0.04 - 1.5 µM > 15 µM ~ 10-30

Clinical standard;

risk of

cardiovascular

events.

Diclofenac 0.9 µM 0.5 µM ~ 1.8

Non-selective;

high GI toxicity

risk.
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Data Source: Derived from experimental data in RSC Advances and related SAR studies [4][5].

Experimental Protocols
To ensure reproducibility, the following protocols are standardized for validating these analogs.

Protocol A: Chemical Synthesis (Vilsmeier-Haack
Approach)
This pathway yields the aldehyde intermediate necessary for both kinase and COX-2 inhibitor

synthesis.

Reagents: Acetophenone derivative (1 equiv), Phenylhydrazine (1 equiv),

(3 equiv), DMF (excess).

Hydrazone Formation: Reflux acetophenone and phenylhydrazine in ethanol with catalytic

acetic acid for 2 hours. Isolate the hydrazone solid.

Cyclization: Dissolve hydrazone in dry DMF at 0°C. Add

dropwise.

Heating: Heat to 60-80°C for 3-5 hours.

Workup: Pour onto crushed ice/sodium acetate. The precipitate is the 4-formyl-pyrazole.

Validation: NMR must show a singlet aldehyde proton at

ppm.

Protocol B: In Vitro EGFR Kinase Assay (FRET-Based)
Use this protocol to generate the IC50 data for Table 1.

Materials:

Recombinant EGFR enzyme (human).
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Poly(Glu,Tyr) substrate (4:1).

ATP (at

concentration, typically 10 µM).

Test compounds (dissolved in DMSO).

Workflow:

Preparation: Dilute compounds in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35).

Incubation: Mix EGFR enzyme + Test Compound + Peptide Substrate in a 384-well plate.

Incubate for 10 mins at RT to allow equilibrium binding.

Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.

Detection: Add detection reagent (ADP-Glo or similar FRET antibody pair). Read

fluorescence/luminescence.

Calculation: Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity)

controls. Fit data to a sigmoid dose-response curve to calculate IC50.

Protocol Visualization: Assay Logic
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Figure 2: Screening workflow for validating kinase inhibitory potential.

Conclusion & Strategic Outlook
The methoxyphenyl pyrazole scaffold acts as a "chameleon" in drug design.
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For Inflammation: The methoxy group is a tool for steric tuning, ensuring the molecule fits the

larger COX-2 pocket while being excluded from COX-1.

For Oncology: The methoxy group is a tool for electronic tuning, optimizing the dipole

interaction within the ATP-binding cleft of kinases like EGFR.

Recommendation: For researchers developing next-generation analogs, focus on hybridization.

Fusing the methoxyphenyl pyrazole core with thiazoles or pyrimidines (as seen in the EGFR

data) yields superior potency compared to simple side-chain modifications.

References
Abdelhameed, R.F.A., et al. (2022). Design, synthesis, and SAR studies of novel 4-

methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase

inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry.

Lv, P.C., et al. (2010). Design, synthesis and biological evaluation of thiazolyl-pyrazoline
derivatives as EGFR tyrosine kinase inhibitors. European Journal of Medicinal Chemistry.

Tewari, A.K., et al. (2006). Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole

derivatives as highly selective and potent canine COX-2 inhibitors. Bioorganic & Medicinal

Chemistry Letters.

El-Moghazy, S.M., et al. (2020).[2] New pyrazole–pyridazine hybrids as selective COX-2

inhibitors: design, synthesis, molecular docking.... RSC Advances.

Gedawy, E.M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and

VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35395446/
https://pubmed.ncbi.nlm.nih.gov/35395446/
https://pubmed.ncbi.nlm.nih.gov/35395446/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00917/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00917/full
https://www.benchchem.com/product/b1450143/docs#comparative-guide-structure-activity-relationship-of-methoxyphenyl-pyrazole-analogs
https://www.benchchem.com/product/b1450143/docs#comparative-guide-structure-activity-relationship-of-methoxyphenyl-pyrazole-analogs
https://www.benchchem.com/product/b1450143/docs#comparative-guide-structure-activity-relationship-of-methoxyphenyl-pyrazole-analogs
https://www.benchchem.com/product/b1450143/docs#comparative-guide-structure-activity-relationship-of-methoxyphenyl-pyrazole-analogs
https://www.benchchem.com/product/b1450143?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

